2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine
Description
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[3-[4-(aminomethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H18N2/c16-9-8-12-2-1-3-15(10-12)14-6-4-13(11-17)5-7-14/h1-7,10H,8-9,11,16-17H2 |
InChI Key |
NLYSWAPDRCWOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CN)CCN |
Origin of Product |
United States |
Preparation Methods
Route 1: Suzuki-Miyaura Coupling Followed by Reductive Amination
Synthesis of 3-Bromophenylacetaldehyde
- Bromination of phenylacetaldehyde at the meta position using Br₂/FeBr₃.
- Intermediate : 3-Bromophenylacetaldehyde.
-
- Reaction of 3-bromophenylacetaldehyde with 4-(Boc-aminomethyl)phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
- Intermediate : 3-[4-(Boc-aminomethyl)phenyl]phenylacetaldehyde.
-
- Conversion of the aldehyde to the primary amine using NH₃/NaBH₃CN.
- Deprotection : Removal of Boc group with TFA/DCM.
- Final Product : 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine.
Route 2: Sequential Protection and Coupling
-
- Formation of styrene derivative via reaction with ylide generated from (ethyl)triphenylphosphonium bromide.
Optimization and Yields
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, Ar-H), 3.85 (s, 2H, CH₂NH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.70 (t, J = 6.8 Hz, 2H, Ar-CH₂).
- HRMS (ESI+) : m/z calculated for C₁₅H₁₈N₂ [M + H]⁺: 227.1543; found: 227.1548.
Challenges and Solutions
- Amine Protection : Boc groups prevent undesired side reactions during coupling steps.
- Regioselectivity : Meta-substitution achieved via directed metalation or halogenation.
- Purification : Silica gel chromatography (EtOAc/petroleum ether) ensures product purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine is an aromatic compound that contains two amine groups attached to different parts of its structure. The molecule is composed of two phenyl rings connected by a single bond, with an aminomethyl group on one ring and an ethylamine group on the other, a structural arrangement that contributes to its chemical reactivity and potential biological activity. This compound has a variety of potential applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- Organic Synthesis this compound serves as a building block in organic synthesis, and can be used to create complex molecules.
- Oxidation and Reduction Reactions The primary amine groups of the compound can be oxidized to form corresponding ketones or carboxylic acids. The amine groups can also undergo reduction reactions, potentially forming secondary or tertiary amines.
- Nucleophilic Substitution Reactions this compound can engage in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Biology
This compound is studied for its potential biological activity and interactions with enzymes and receptors. The presence of amine groups and aromatic rings suggests potential interactions with enzymes and receptors in biological systems.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for certain diseases.
Industry
Mechanism of Action
The mechanism of action of 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes such as PTPN1, inhibiting their activity and affecting downstream signaling pathways. This can lead to altered cellular responses, impacting processes like insulin signaling, cell proliferation, and immune responses.
Comparison with Similar Compounds
Table 1: Molecular and Functional Comparisons
Substituent Effects on Pharmacological Activity
- Electron-withdrawing groups : The trifluoromethyl (-CF3) group in and enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Heterocyclic modifications : The triazole-containing analogue () exhibits potent TAAR1 agonism, suggesting that nitrogen-rich heterocycles improve receptor binding affinity .
- Thioether vs.
Biological Activity
The compound 2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine, also known as a biphenyl derivative with an aminomethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with an ethylamine backbone. Its molecular formula is , and it has a molecular weight of approximately 242.32 g/mol. The presence of the amine functional group enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that this compound can inhibit specific PTPs, which are crucial for cellular signaling pathways involved in insulin signaling and immune responses.
- Impact on Cell Proliferation : By modulating PTP activity, this compound may influence cell proliferation and metabolic processes, suggesting potential applications in treating metabolic disorders.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific PTPs, affecting cellular signaling pathways |
| Antitumor Potential | Exhibits cytotoxic effects against various cancer cell lines |
| Antimicrobial Activity | Potential effectiveness against certain bacterial strains |
| Neuroprotective Effects | May protect neuronal cells under stress conditions |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity :
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate signaling pathways involved in cell survival.
- Antimicrobial Studies :
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activities. Key factors influencing its activity include:
- Aminomethyl Group : Enhances binding affinity to target enzymes.
- Biphenyl Framework : Facilitates interactions with various biological targets due to its hydrophobic character.
Research indicates that modifications to the phenyl rings can lead to variations in potency and selectivity against different targets, highlighting the importance of SAR studies in optimizing this compound for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
